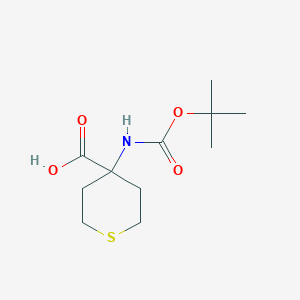

4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid

Description

The exact mass of the compound 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]thiane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)12-11(8(13)14)4-6-17-7-5-11/h4-7H2,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTKMOOFKYOPQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCSCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361473 | |

| Record name | 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108329-81-3 | |

| Record name | 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic Acid

Abstract

This technical guide provides a detailed examination of the synthetic pathways for producing 4-(tert-butoxycarbonylamino)tetrahydrothiopyran-4-carboxylic acid, a valuable heterocyclic amino acid analog used in medicinal chemistry and drug development. The document outlines the strategic importance of this compound, rooted in its unique structural features which include a constrained tetrahydrothiopyran scaffold. We will explore the primary synthetic methodologies, with a particular focus on the robust and widely applicable Bucherer-Bergs reaction. This guide offers a causality-driven explanation for experimental choices, detailed step-by-step protocols, and methods for analytical characterization, designed for researchers and professionals in the pharmaceutical and chemical sciences.

Introduction: Strategic Importance in Drug Discovery

Heterocyclic scaffolds are cornerstones of modern medicinal chemistry, offering rigid frameworks that can mimic peptide turns and present functional groups in well-defined spatial orientations.[1] 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid (CAS 108329-81-3) is a non-proteinogenic amino acid that has garnered significant interest as a building block in the synthesis of novel therapeutic agents.[2][3] Its tetrahydrothiopyran ring provides enhanced metabolic stability and lipophilicity compared to its carbocyclic or pyran analogs, while the quaternary α-carbon introduces conformational rigidity.[4][5]

The tert-butoxycarbonyl (Boc) protecting group is crucial for its application in peptide synthesis, shielding the amine functionality to prevent unwanted side reactions during peptide coupling.[6][7] The Boc group can be readily removed under mild acidic conditions, which is orthogonal to many other protecting group strategies, making it a versatile tool in complex multi-step syntheses.[7][8]

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of α,α-disubstituted amino acids often relies on classical organic reactions that build the amino and carboxyl functionalities onto a ketone precursor. The most logical and commercially viable precursor for the target molecule is Tetrahydrothiopyran-4-one (CAS 1072-72-6), a readily available heterocyclic ketone.[9]

Two primary synthetic routes from this starting material are the Strecker synthesis and the Bucherer-Bergs reaction.

-

Strecker Synthesis : This method involves the reaction of a ketone with ammonia and a cyanide source (like KCN) to form an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group yields the desired α-amino acid.[10][11][12]

-

Bucherer-Bergs Reaction : This is a one-pot, multicomponent reaction where a ketone reacts with ammonium carbonate and potassium cyanide to form a hydantoin intermediate. This hydantoin is then hydrolyzed to the target amino acid.[13][14][15]

While both methods are effective, the Bucherer-Bergs reaction is often preferred for its operational simplicity and generally good yields for hindered ketones.[15][16] It avoids the direct handling of ammonia gas and proceeds through a stable, crystalline hydantoin intermediate that is often easily purified. This guide will focus on the Bucherer-Bergs pathway.

Detailed Synthesis Protocol via Bucherer-Bergs Reaction

This section provides a comprehensive, three-step protocol for the synthesis of the title compound, starting from tetrahydrothiopyran-4-one.

Step 1: Synthesis of 8-Thia-6,9-diazaspiro[4.5]decane-7,10-dione (Hydantoin Intermediate)

The Bucherer-Bergs reaction is a robust method for converting ketones into hydantoins.[14][17] Ammonium carbonate serves as the in-situ source of both ammonia and carbon dioxide, while potassium cyanide provides the nucleophilic cyanide required for the formation of the aminonitrile precursor.[13]

Protocol:

-

To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add tetrahydrothiopyran-4-one (1 equivalent), potassium cyanide (2.2 equivalents), and ammonium carbonate (4.0 equivalents).

-

Add a 1:1 mixture of ethanol and water as the solvent, sufficient to form a stirrable slurry.

-

Heat the reaction mixture to 60-70°C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction typically requires 6-12 hours.

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath for 1-2 hours to precipitate the product.

-

Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove unreacted salts, followed by a small amount of cold ethanol.

-

Dry the resulting white to off-white solid under vacuum to yield the spiro-hydantoin intermediate. This intermediate is often of sufficient purity for the next step.

Step 2: Hydrolysis to 4-Aminotetrahydrothiopyran-4-carboxylic acid

The stable hydantoin ring is cleaved under strong basic conditions to yield the corresponding amino acid. This step involves heating with a strong base like sodium hydroxide, followed by neutralization.

Protocol:

-

Suspend the hydantoin intermediate (1 equivalent) in a 2 M aqueous solution of sodium hydroxide (NaOH) in a round-bottom flask fitted with a reflux condenser.

-

Heat the mixture to reflux (approximately 100-110°C) for 12-24 hours. The hydrolysis progress can be monitored by observing the dissolution of the starting material.

-

After the reaction is complete, cool the solution to room temperature.

-

Carefully acidify the cooled solution with concentrated hydrochloric acid (HCl) to a pH of approximately 6-7. The amino acid is zwitterionic and has minimum solubility near its isoelectric point.

-

Cool the mixture in an ice bath to maximize precipitation of the crude amino acid.

-

Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Step 3: Boc-Protection of the Amino Acid

The final step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity.[18][19]

Protocol:

-

Dissolve the crude 4-aminotetrahydrothiopyran-4-carboxylic acid (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Add a base such as sodium hydroxide (NaOH) or triethylamine (TEA) (2.5 equivalents) to adjust the pH to 9-10.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in dioxane dropwise while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Once the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the dioxane.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ethyl acetate to remove any unreacted Boc₂O and other impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold 1 M HCl or KHSO₄ solution. This will precipitate the Boc-protected product.[18]

-

Collect the white solid by vacuum filtration, wash with cold water, and dry under high vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Data Presentation and Analytical Characterization

The successful synthesis of 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid must be confirmed through rigorous analytical techniques.

Table 1: Summary of Synthesis and Product Characteristics

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₉NO₄S[2] |

| Molecular Weight | 261.34 g/mol [2] |

| Appearance | White to off-white solid |

| Overall Yield | 50-70% (from tetrahydrothiopyran-4-one) |

| Purity (HPLC) | ≥95%[20] |

| Melting Point | Varies, typically >150°C (with decomposition) |

Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum should show a characteristic broad singlet for the Boc-group protons around 1.4-1.5 ppm. The protons on the tetrahydrothiopyran ring will appear as multiplets in the 2-4 ppm region. The acidic proton of the carboxylic acid is often broad and may be observed in the 10-12 ppm range in a non-protic solvent, or it may exchange with solvent.[21]

-

¹³C NMR : Key signals include the carbonyl carbon of the carboxylic acid (~175-180 ppm), the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the carbons of the tetrahydrothiopyran ring.[21]

-

-

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the N-H stretch of the carbamate (~3300-3400 cm⁻¹), and strong C=O stretches for both the carboxylic acid and the Boc group (~1700-1750 cm⁻¹).

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound, typically observed as the [M+H]⁺ or [M+Na]⁺ ion.

Conclusion

The synthesis of 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid is a well-established process that provides a valuable building block for drug discovery. The Bucherer-Bergs reaction offers a reliable and efficient pathway from the commercially available tetrahydrothiopyran-4-one. The protocol described herein is a self-validating system, incorporating purification and analytical characterization at key stages to ensure the integrity of the final product. By understanding the causality behind the experimental choices, researchers can confidently reproduce and, if necessary, adapt this synthesis for their specific applications in developing next-generation therapeutics.

References

-

Unlocking Chemical Synthesis: The Role of Tetrahydrothiopyran-4-one . Autech Industry Co.,Limited. [Link]

-

Development of protein chemical synthesis using peptide thioester synthetic blocks . Journal of Peptide Science. [Link]

-

Solid Phase Synthesis of Peptidyl Thioacids Employing a 9-Fluorenylmethyl Thioester-Based Linker in Conjunction with Boc Chemistry . National Institutes of Health. [Link]

-

Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists . National Institutes of Health. [Link]

-

Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives . International Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Fmoc-4-amino-tetrahydrothiopyran-4-carboxylic acid . Oakwood Chemical. [Link]

-

Strecker Synthesis . Master Organic Chemistry. [Link]

- Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid.

-

Bucherer–Bergs reaction . Wikipedia. [Link]

-

Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides . National Center for Biotechnology Information. [Link]

-

Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis . Frontiers in Chemistry. [Link]

-

Strecker Synthesis . Organic Chemistry Portal. [Link]

-

Strecker amino acid synthesis . Wikipedia. [Link]

-

The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity . National Center for Biotechnology Information. [Link]

-

Strecker Synthesis of Amino Acids – MCAT Biochemistry . MedSchoolCoach. [Link]

-

Bucherer–Bergs Multicomponent Synthesis of Hydantoins . Encyclopedia MDPI. [Link]

-

The Strecker Synthesis of Amino Acids . Master Organic Chemistry. [Link]

-

The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of both enantiomers of cyclic methionine analogue: (R)- and (S)-3-aminotetrahydrothiophene-3-carboxylic acids . ScienceDirect. [Link]

-

Bucherer-Bergs Reaction . Cambridge University Press. [Link]

- Preparation of tetrahydropyran-4-carboxylic acid and its esters.

-

A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate . International Journal of Trend in Scientific Research and Development. [Link]

-

1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester . Organic Syntheses. [Link]

-

Amino acid synthesis . Wikipedia. [Link]

-

tert-BUTOXYCARBONYL-L-PROLINE . Organic Syntheses. [Link]

-

The enantioselective synthesis of alpha-amino acid derivatives via organoboranes . Journal of the American Chemical Society. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates . National Center for Biotechnology Information. [Link]

-

Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals . Wiley-VCH. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles . Chemistry LibreTexts. [Link]

Sources

- 1. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 4-(BOC-AMINO)TETRAHYDROTHIOPYRAN-4-CARBOXYLIC ACID;108329-81-3 [abichem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Fmoc-4-amino-tetrahydrothiopyran-4-carboxylic acid [oakwoodchemical.com]

- 6. Development of protein chemical synthesis using peptide thioester synthetic blocks [jstage.jst.go.jp]

- 7. nbinno.com [nbinno.com]

- 8. Solid Phase Synthesis of Peptidyl Thioacids Employing a 9-Fluorenylmethyl Thioester-Based Linker in Conjunction with Boc Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 12. medschoolcoach.com [medschoolcoach.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 15. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 17. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. 108329-81-3 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid AKSci 9389BA [aksci.com]

- 21. chem.libretexts.org [chem.libretexts.org]

The Aliphatic Scaffold Gold Standard: A Technical Guide to 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic Acid

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, and applications of 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid. This versatile building block is a cornerstone in modern medicinal chemistry, offering a unique combination of a constrained heterocyclic core, an orthogonally protected amine, and a carboxylic acid for diverse functionalization.

Physicochemical Profile: The Foundation of Molecular Design

A comprehensive understanding of a molecule's physicochemical properties is critical for predicting its behavior in biological systems and for guiding rational drug design. The key physicochemical parameters of 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 4-[[(2-methylpropan-2-yl)oxy]carbonylamino]thiane-4-carboxylic acid | [1] |

| CAS Number | 108329-81-3 | [2] |

| Molecular Formula | C11H19NO4S | [2] |

| Molecular Weight | 261.34 g/mol | [2][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 142-160 °C | [4] |

| Solubility | While specific data for the tetrahydrothiopyran derivative is limited, the analogous 4-(Boc-amino)tetrahydropyran-4-carboxylic acid is soluble in water (15 g/L at 25°C).[5] It is anticipated to be soluble in various organic solvents such as methanol, ethanol, and DMSO. | [5] |

| pKa (Predicted) | The carboxylic acid moiety is predicted to have a pKa in the range of 4-5, typical for carboxylic acids.[6] Experimental determination is recommended for precise applications. | [6] |

| logP (Predicted) | 1.5 | [3] |

Synthesis and Elaboration: Forging the Core Scaffold

The synthesis of 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid can be achieved through a multi-step sequence, often commencing with a Bucherer-Bergs reaction on a suitable ketone precursor. This approach provides a reliable route to the core α-amino acid scaffold.

Figure 2. The carboxylic acid as a handle for bioisosteric replacement.

Library Synthesis

The orthogonal protecting group strategy (Boc-amine and carboxylic acid) allows for the divergent synthesis of compound libraries. The carboxylic acid can be functionalized through amide bond formation with a diverse set of amines, while the Boc group can be removed to allow for modification of the amino group.

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid.

-

Hazard Summary: May cause skin, eye, and respiratory irritation. Harmful if swallowed. [1]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [1]* Handling: Use in a well-ventilated area. Avoid breathing dust. Wash thoroughly after handling. [1]* Storage: Store in a tightly closed container in a cool, dry place. [1]

Conclusion

4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid is a highly valuable and versatile scaffold in modern drug discovery. Its well-defined physicochemical properties, coupled with its synthetic tractability, make it an excellent starting point for the design and synthesis of novel therapeutic agents with enhanced three-dimensional character and tunable properties.

References

-

PubChem. 4-{[(Tert-butoxy)carbonyl]amino}thiane-4-carboxylic acid. [Link]

-

International Journal of Pharmaceutical Research and Applications. A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. [Link]

-

Maccarone, A. T., et al. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. ACS Central Science, 2017, 3(7), 729-736. [Link]

-

Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. [Link]

-

Tetrahedron. Synthesis of both enantiomers of cyclic methionine analogue: (R)- and (S)-3-aminotetrahydrothiophene-3-carboxylic acids. [Link]

-

Ballatore, C., et al. Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 2013, 8(3), 385-395. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. [Link]

-

Nortcliffe, A., et al. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 2017, 25(7), 2218-2225. [Link]

-

Reaxense. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. [Link]

-

Journal of Enzyme Inhibition and Medicinal Chemistry. Squaryl molecular metaphors – application to rational drug design and imaging agents. [Link]

- Patsnap. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid.

-

Journal of Chemistry. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

-

Semantic Scholar. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. [Link]

-

ResearchGate. Scaffold Hopping in Drug Discovery. [Link]

-

Organic Syntheses. 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester. [Link]

-

Manallack, D. T. The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 2007, 1, 25-38. [Link]

-

Tetrahedron Letters. Synthesis of 4-amino-3-oxo-tetrahydroazepino[3,4-b]indoles: new conformationally constrained Trp analogs. [Link]

-

Journal of Chromatography B. Determination of pKa values of basic new drug substances by CE. [Link]

-

Molecules. Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. [Link]

-

Current Topics in Medicinal Chemistry. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]

-

Journal of Solution Chemistry. Potentiometric determination of pKa values of 1,4,5,8-tetrahydroxy-9-oxo-10-pentyl-9,10-dihydro-acridine-2,3,6, 7-tetracarboxylic acid (TPAT) extracted from Laurus nobilis. [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. scbt.com [scbt.com]

- 3. 4-{[(Tert-butoxy)carbonyl]amino}thiane-4-carboxylic acid | C11H19NO4S | CID 1268222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-(Boc-amino)tetrahydropyran-4-carboxylic acid, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and peptide synthesis, the use of conformationally constrained non-proteinogenic amino acids is a cornerstone for developing novel therapeutics with enhanced potency, selectivity, and metabolic stability. Among these, 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid (CAS 108329-81-3) emerges as a valuable building block.[1][2] Its rigid tetrahydrothiopyran scaffold introduces specific spatial constraints, while the Boc-protected amine and the carboxylic acid functionalities provide orthogonal handles for peptide synthesis and other chemical modifications.

This guide offers a comprehensive analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous identification and quality control of this compound. As a self-validating system, the protocols and data interpretation outlined herein are designed to provide researchers, scientists, and drug development professionals with the expertise to confidently characterize this molecule.

Molecular Structure and Functional Anatomy

The structure of 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid, with the molecular formula C₁₁H₁₉NO₄S and a molecular weight of 261.34 g/mol , is defined by several key features that dictate its spectroscopic signature.[1][2]

-

Tert-butoxycarbonyl (Boc) Group: An acid-labile protecting group essential for peptide synthesis, characterized by a prominent singlet in ¹H NMR and distinct carbonyl and quaternary carbon signals in ¹³C NMR.[]

-

Tetrahydrothiopyran Ring: A saturated heterocyclic system that imparts conformational rigidity. The methylene protons on this ring give rise to complex, overlapping signals in the ¹H NMR spectrum.

-

Quaternary α-Carbon: A stereocenter substituted with four different groups, which simplifies the ¹H NMR spectrum by eliminating an α-proton signal but is clearly identifiable in the ¹³C NMR spectrum.

-

Carboxylic Acid: A key functional group for amide bond formation, identifiable by its characteristic broad O-H stretch in IR spectroscopy and a downfield signal in both ¹H and ¹³C NMR.[4][5]

Caption: Molecular structure of 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, both ¹H and ¹³C NMR provide definitive structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is notable for its simplicity in certain regions and complexity in others, a direct reflection of the molecule's symmetry and structure.

-

Causality of Signal Appearance:

-

Boc Group (δ ~1.45 ppm): The nine protons of the three methyl groups are chemically and magnetically equivalent due to rapid rotation around the C-C bonds. This results in a sharp, intense singlet, integrating to 9H.

-

Tetrahydrothiopyran Ring (δ ~2.0-3.5 ppm): The eight protons on the heterocyclic ring (C2, C3, C5, C6) are diastereotopic and exhibit complex spin-spin coupling. This leads to a series of overlapping multiplets. Protons closer to the electron-withdrawing sulfur atom and the quaternary center are expected to be further downfield.

-

NH Proton (δ ~5.0-7.0 ppm): The carbamate proton typically appears as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

-

COOH Proton (δ >10 ppm): The carboxylic acid proton is highly deshielded and appears as a very broad singlet far downfield. It is readily exchangeable with D₂O, causing the signal to disappear, which is a key diagnostic test.

-

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| >12.0 | br s | 1H | H -OOC- |

| ~6.8 | br s | 1H | -NH -Boc |

| ~2.8 - 3.2 | m | 4H | -CH ₂-S-CH ₂- (C2-H, C6-H) |

| ~2.0 - 2.4 | m | 4H | -CH ₂-C(quat)-CH ₂- (C3-H, C5-H) |

| 1.41 | s | 9H | -C(CH ₃)₃ |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a precise count of the unique carbon environments in the molecule.

-

Causality of Signal Appearance:

-

Carbonyl Carbons: The two C=O carbons appear far downfield. The carboxylic acid carbonyl is typically found around 175 ppm, while the carbamate carbonyl is slightly upfield at ~155 ppm.[6]

-

Quaternary Carbons: The quaternary carbon of the Boc group (-C (CH₃)₃) appears around 80 ppm. The C4 quaternary carbon of the thiopyran ring, bonded to nitrogen and sulfur-adjacent carbons, is expected around 55-60 ppm.

-

Aliphatic Carbons: The thiopyran ring methylene carbons appear between 30-40 ppm. The methyl carbons of the Boc group are highly shielded and produce a strong signal around 28 ppm.[6]

-

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~175.5 | C OOH |

| ~154.8 | -NH-C O-O- (Boc C=O) |

| ~79.2 | -O-C (CH₃)₃ (Boc quat C) |

| ~57.0 | C 4 (Ring quat C) |

| ~35.1 | C 2, C 6 |

| ~33.8 | C 3, C 5 |

| ~28.3 | -C(C H₃)₃ (Boc methyls) |

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

Causality of Absorption Bands:

-

O-H Stretch (2500-3300 cm⁻¹): The most prominent feature of a carboxylic acid is an extremely broad absorption band resulting from strong intermolecular hydrogen bonding (dimerization). This band is often superimposed on the C-H stretching frequencies.[4][5]

-

N-H Stretch (~3350 cm⁻¹): The carbamate N-H bond gives rise to a moderate, sharp absorption.

-

C-H Stretch (2850-2980 cm⁻¹): These signals correspond to the stretching vibrations of the sp³-hybridized C-H bonds in the thiopyran ring and the Boc group.[7]

-

C=O Stretches (1680-1720 cm⁻¹): Two strong carbonyl absorptions are expected. The carboxylic acid C=O typically appears around 1710 cm⁻¹ (for the hydrogen-bonded dimer), while the carbamate C=O appears slightly lower, around 1690 cm⁻¹. These two bands may overlap to form a single broad, intense peak.[7][8]

-

C-O Stretches (1160-1250 cm⁻¹): Strong bands corresponding to the C-O single bond stretches within the carboxylic acid and carbamate moieties are expected in the fingerprint region.

-

Table 3: Predicted IR Absorption Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| 2500-3300 | Strong, Very Broad | O-H Stretch (Carboxylic Acid) |

| ~3350 | Medium, Sharp | N-H Stretch (Carbamate) |

| 2850-2980 | Medium | C-H Stretch (Aliphatic) |

| ~1710 | Strong | C=O Stretch (Carboxylic Acid) |

| ~1690 | Strong | C=O Stretch (Boc Carbamate) |

| 1160-1250 | Strong | C-O Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural insights through analysis of its fragmentation patterns.

-

Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be observed as the protonated molecule [M+H]⁺ at m/z 262.1, or the sodiated adduct [M+Na]⁺ at m/z 284.1. The molecular formula C₁₁H₁₉NO₄S can be confirmed using high-resolution mass spectrometry (HRMS).

-

Key Fragmentation Pathways: The Boc group is notoriously labile in the mass spectrometer, providing a highly diagnostic fragmentation pattern.

-

Loss of Isobutylene: A primary fragmentation pathway involves the loss of isobutylene (C₄H₈, 56 Da) to give a fragment at m/z 206.

-

Loss of Boc Group: Cleavage of the N-C bond can result in the loss of the entire Boc group (C₅H₉O₂, 101 Da), or more commonly, the loss of CO₂ and isobutylene (100 Da) to yield a fragment corresponding to the protonated amine at m/z 162.

-

Loss of Carboxyl Group: Decarboxylation can lead to the loss of COOH (45 Da) or CO₂ (44 Da).[9]

-

Caption: Predicted ESI-MS fragmentation pathway for the title compound.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be employed.

Workflow for Spectroscopic Analysis

Caption: Standard workflow for complete spectroscopic characterization.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective at dissolving both the carboxylic acid and the Boc-protected amine) in a 5 mm NMR tube.

-

Instrumentation: Use a ≥400 MHz NMR spectrometer.

-

¹H Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of at least 2 seconds, and 16-32 scans.

-

¹³C Acquisition: Acquire proton-decoupled data with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.

IR Spectroscopy

-

Sample Preparation (KBr Pellet): Gently grind 1-2 mg of the dry sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Collect a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a high-quality spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent such as methanol or acetonitrile. Further dilute this solution to 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode, scanning a mass range of m/z 50-500. For accurate mass measurement, use a high-resolution instrument (e.g., Q-TOF or Orbitrap).

Conclusion

The collective data from NMR, IR, and MS provide a detailed and self-validating spectroscopic profile for 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid. The characteristic signals—the 9H singlet of the Boc group in ¹H NMR, the two distinct carbonyls in ¹³C NMR, the immensely broad O-H stretch in IR, and the diagnostic loss of the Boc group in MS—create an unambiguous fingerprint for this compound. This guide equips researchers with the necessary framework to perform robust characterization, ensuring the quality and identity of this key synthetic building block for advanced applications in medicinal chemistry and materials science.

References

- Royal Society of Chemistry. (2019).

- Santa Cruz Biotechnology, Inc. 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid.

- Thermo Fisher Scientific. 4-(Boc-amino)tetrahydropyran-4-carboxylic acid, 95%.

- University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids.

- Fisher Scientific. 4-(Boc-amino)tetrahydropyran-4-carboxylic acid, 95%.

- Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- ChemicalBook. 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN(172843-97-9) 1H NMR spectrum.

- ChemicalBook. 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROTHIOPYRAN.

- LibreTexts. IR Spectrum and Characteristic Absorption Bands.

- BOC Sciences. BOC-Amino Acids.

- TMP Chem. (2024, March 14).

- Chemistry LibreTexts. (2023).

Sources

- 1. scbt.com [scbt.com]

- 2. 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROTHIOPYRAN | 108329-81-3 [chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. compoundchem.com [compoundchem.com]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Commercial Availability and Application of 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic Acid

Introduction: A Unique Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry and peptide science, the rational design of molecules with precisely controlled conformations is paramount to achieving high potency and selectivity. 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid (CAS No. 108329-81-3) has emerged as a crucial synthetic building block for this purpose.[1] Structurally, it is an α,α-disubstituted amino acid, where the substituents are part of a six-membered tetrahydrothiopyran ring. This cyclic constraint imparts significant conformational rigidity compared to acyclic analogues, a feature highly sought after by drug development professionals to lock a molecule into a bioactive conformation, thereby enhancing its interaction with biological targets and often improving metabolic stability.

This guide provides an in-depth overview of the commercial availability, key applications, and handling protocols for this versatile compound, intended for researchers and scientists engaged in peptide synthesis and small-molecule drug discovery.

Physicochemical Properties and Commercial Specifications

4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid is a stable, solid compound, typically supplied as a white to off-white powder or crystalline solid.[2] The presence of the tert-butyloxycarbonyl (Boc) protecting group makes it ideally suited for use in standard peptide synthesis workflows.

| Property | Value | Source |

| CAS Number | 108329-81-3 | [1] |

| Molecular Formula | C₁₁H₁₉NO₄S | [1] |

| Molecular Weight | 261.34 g/mol | [1] |

| Common Synonyms | 4-((tert-Butoxycarbonyl)amino)tetrahydro-2H-thiopyran-4-carboxylic acid; 4-[(2-methylpropan-2-yl)oxycarbonylamino]thiane-4-carboxylic Acid | [1][3] |

| Typical Appearance | White to pale cream crystals or powder | [2] |

| Common Purity | ≥95% | [3][4] |

Commercial Availability and Procurement

This compound is classified for Research and Development use only and is not intended for therapeutic or diagnostic applications.[1][4] It is readily available from several major chemical suppliers, ensuring a stable supply chain for research and early-stage development projects. Procurement is straightforward for registered institutions, though new customers may undergo a verification process by the supplier.[4]

| Supplier | Typical Purity Offered | Notes |

| AK Scientific, Inc. | ≥95% | Products are stocked and shipped from California, USA.[4] |

| Santa Cruz Biotechnology | Not specified, lot-specific | Offered as a specialty chemical for proteomics research.[1] |

| Thermo Scientific Chemicals | 95% | Available through distributors like Fisher Scientific; formerly an Alfa Aesar product.[2][5] |

Core Applications in Pharmaceutical Research

The utility of 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid stems from the unique structural and physicochemical properties conferred by its tetrahydrothiopyran ring.

Constrained Peptidomimetics and Novel Peptides

The primary application is in peptide synthesis.[6] The incorporation of this non-canonical amino acid serves several strategic purposes:

-

Conformational Rigidity: The cyclic nature restricts the phi (φ) and psi (ψ) dihedral angles, forcing the peptide backbone into a more defined secondary structure. This pre-organization can lead to a significant increase in binding affinity for a target receptor by reducing the entropic penalty of binding.

-

Metabolic Stability: Peptides containing α,α-disubstituted amino acids are often resistant to degradation by peptidases, which typically recognize L-α-amino acids. This can dramatically increase the in vivo half-life of a peptide therapeutic.

-

Bioisosteric Replacement: The thioether within the ring can engage in non-covalent interactions and serves as a bioisostere for a methylene group (CH₂), potentially altering lipophilicity and binding properties in a favorable manner. The strategic replacement of functionalities to improve pharmacological profiles is a cornerstone of modern drug design.[7][8][9]

Scaffold for Small-Molecule Synthesis

Beyond peptides, this compound is an excellent starting point for the synthesis of complex heterocyclic small molecules. The carboxylic acid and the Boc-protected amine provide two orthogonal handles for chemical modification, allowing for the construction of diverse molecular architectures, including spirocyclic systems, which are of great interest in drug discovery.[10]

Exemplar Protocol: Amide Coupling to Form a Dipeptide

This protocol describes a standard procedure for coupling the title compound with an amino acid ester, a fundamental step in peptide synthesis.

Objective: To synthesize Boc-(4-amino-tetrahydrothiopyran-4-carbonyl)-glycine methyl ester.

Methodology Rationale:

-

Coupling Agent: A combination of EDC (a water-soluble carbodiimide) and HOBt (or an advanced derivative like HATU) is used. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions (like racemization) and reacts efficiently with the amine nucleophile.

-

Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA), is required to scavenge the HCl produced if the amine component is a hydrochloride salt and to maintain a basic environment conducive to the coupling reaction.

-

Solvent: Anhydrous Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves the reactants and reagents.

Step-by-Step Protocol:

-

Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Amine Addition: Add Glycine methyl ester hydrochloride (1.1 eq) to the solution, followed by DIPEA (2.5 eq). Stir the mixture for 10 minutes at room temperature.

-

Pre-activation/Coupling: Add HOBt (1.2 eq) to the mixture. In a separate vial, dissolve EDC hydrochloride (1.2 eq) in a small amount of DMF. Add the EDC solution dropwise to the reaction mixture at 0 °C (ice bath).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired dipeptide.

Workflow Visualization: Peptide Bond Formation

Caption: Workflow for EDC/HOBt mediated peptide coupling.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed. The compound is considered hazardous.[3]

-

Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Avoid generating and inhaling dust.[3] Wash hands thoroughly after handling.[3]

-

Storage: Store in a cool, dry, and well-ventilated place.[11] Keep the container tightly closed to prevent moisture absorption.[3] Store away from incompatible substances, such as strong oxidizing agents.[5]

Conclusion

4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid is a commercially accessible and highly valuable building block for modern pharmaceutical research. Its rigid, sulfur-containing cyclic structure provides a powerful tool for medicinal chemists to design potent, selective, and metabolically robust peptides and small molecules. A thorough understanding of its properties, applications, and handling requirements is essential for its effective and safe utilization in the laboratory.

References

-

MSDS of 4-(Boc-amino)tetrahydropyran-4-carboxylic acid hydrochloride. Angene Chemical. [Link]

-

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science. [Link]

-

4-aminotetrahydro-2H-pyran-4-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

-

Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate. [Link]

-

Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

-

A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications. [Link]

-

Recent developments in the practical application of novel carboxylic acid bioisosteres. Trinity College Dublin. [Link]

- Preparation of tetrahydropyran-4-carboxylic acid and its esters.

Sources

- 1. scbt.com [scbt.com]

- 2. 4-(Boc-amino)tetrahydropyran-4-carboxylic acid, 95% 1 g | Request for Quote [thermofisher.com]

- 3. aksci.com [aksci.com]

- 4. 108329-81-3 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid AKSci 9389BA [aksci.com]

- 5. 4-(Boc-amino)tetrahydropyran-4-carboxylic acid, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. DSpace [cora.ucc.ie]

- 10. ijprajournal.com [ijprajournal.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic Acid and Its Nomenclature

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Constrained Amino Acids in Modern Drug Discovery

In the landscape of contemporary drug development, the design and synthesis of novel molecular entities with precisely controlled three-dimensional structures are paramount. Non-natural, conformationally constrained amino acids serve as powerful building blocks in peptide and small molecule design, offering a strategic advantage in modulating pharmacological properties. By restricting the conformational flexibility of a molecule, researchers can enhance binding affinity to biological targets, improve metabolic stability, and increase oral bioavailability.[1][2] One such pivotal building block is 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid, a unique scaffold that introduces both conformational rigidity and a thiopyran moiety, a feature of interest for its potential to form specific interactions and act as a bioisostere.[3][4]

This in-depth technical guide provides a comprehensive overview of 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid, focusing on its nomenclature, chemical identity, and its foundational role in medicinal chemistry. We will delve into the rationale behind its use, supported by established chemical principles and experimental insights.

Section 1: Nomenclature and Chemical Identification

Accurate and unambiguous identification of chemical compounds is the bedrock of scientific communication and reproducibility. 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid is known by several synonyms and systematic names, which can often be a source of confusion. This section aims to clarify its nomenclature and provide key identifiers.

Primary Name and Synonyms

The most commonly used name for this compound is 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid . The "Boc" prefix is a widely accepted abbreviation for the tert-butoxycarbonyl protecting group, which is essential for its application in stepwise chemical synthesis.[5][6]

A comprehensive list of alternate names and synonyms is provided in the table below to facilitate literature searches and material procurement.

| Type | Name/Identifier | Source |

| Systematic IUPAC Name | 4-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)tetrahydro-2H-thiopyran-4-carboxylic acid | IUPAC Nomenclature |

| Common Synonym | 4-((tert-butoxycarbonyl)amino)tetrahydro-2H-thiopyran-4-carboxylic acid | Chemical Supplier Catalogs |

| Common Synonym | 4-[(2-methylpropan-2-yl)oxycarbonylamino]thiane-4-carboxylic Acid.[7] | Chemical Supplier Catalogs |

| Common Synonym | 4-{[(tert-butoxy)carbonyl]amino}thiane-4-carboxylic acid | PubChem |

| Abbreviation | Boc-Atc-OH | Common Abbreviation |

Chemical Abstract Service (CAS) Registry Number

The unique CAS Registry Number for 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid is 108329-81-3 .[7] This identifier is crucial for definitively identifying the compound in databases, regulatory submissions, and commercial transactions.

Molecular and Structural Information

A clear understanding of the molecule's composition and connectivity is fundamental.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₄S | Santa Cruz Biotechnology.[7] |

| Molecular Weight | 261.34 g/mol | Santa Cruz Biotechnology.[7] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1(CCSCC1)C(=O)O | PubChem |

| InChI | InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)12-11(8(13)14)4-6-17-7-5-11/h4-7H2,1-3H3,(H,12,15)(H,13,14) | PubChem |

Below is a 2D chemical structure diagram of the molecule, illustrating the connectivity of the atoms.

Caption: Simplified workflow of the Boc protection reaction.

The causality behind this choice of reagent and conditions lies in the electrophilicity of the anhydride carbonyls and the relatively low basicity required to deprotonate the ammonium salt of the amino acid, making the reaction compatible with a wide range of functional groups.

Orthogonality and Deprotection

A key feature of a self-validating synthetic protocol is the concept of orthogonality in protecting groups. The Boc group is stable under a wide range of conditions, including basic and nucleophilic environments, which allows for the manipulation of other functional groups in the molecule without premature deprotection. [8] The removal of the Boc group is typically achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA). [6]The mechanism involves the protonation of the carbonyl oxygen, which facilitates the elimination of isobutylene and carbon dioxide, regenerating the free amine. This acid-lability provides a clean and efficient deprotection step that is orthogonal to many other protecting groups, such as the base-labile Fmoc group, which is a cornerstone of solid-phase peptide synthesis. [8]

Section 3: Synthesis and Applications in Drug Development

The synthesis of 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid itself is a multi-step process that requires careful control of reaction conditions. A general synthetic approach is outlined below.

Representative Synthetic Protocol

A common route to this class of compounds involves the Strecker or Bucherer-Bergs reactions on a cyclic ketone precursor, followed by protection of the resulting amino group.

Step 1: Synthesis of the Amino Acid Precursor

A plausible synthetic route starts from tetrahydro-4H-thiopyran-4-one. The Bucherer-Bergs reaction with potassium cyanide and ammonium carbonate would yield the corresponding hydantoin. Subsequent hydrolysis under basic conditions would provide the racemic 4-aminotetrahydrothiopyran-4-carboxylic acid.

Step 2: Boc Protection

The crude amino acid is then protected with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent system, such as a mixture of dioxane and water, with a base like sodium hydroxide to maintain a basic pH.

Experimental Protocol: Boc Protection of 4-aminotetrahydrothiopyran-4-carboxylic acid

-

Dissolve 4-aminotetrahydrothiopyran-4-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Adjust the pH of the solution to 9-10 with a 2M aqueous solution of sodium hydroxide.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while maintaining the pH between 9 and 10 with the addition of 2M NaOH.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the mixture with a nonpolar solvent like hexanes to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to a pH of 2-3 with a 1M aqueous solution of hydrochloric acid.

-

Extract the product into a suitable organic solvent, such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

The causality behind these steps is as follows: the basic pH ensures the amino group is in its nucleophilic free base form. The portion-wise addition of Boc₂O and pH maintenance control the reaction rate and prevent side reactions. The acidic workup protonates the carboxylic acid, making it soluble in the organic extraction solvent.

Applications in Peptide and Small Molecule Synthesis

The primary application of 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid is as a building block for introducing conformational constraints into peptides and small molecules. [9][10]The rigid tetrahydrothiopyran ring restricts the phi (Φ) and psi (Ψ) torsional angles of the amino acid backbone, leading to more defined secondary structures in peptides. [1]This pre-organization can result in higher binding affinities for target receptors by reducing the entropic penalty of binding. [10] Furthermore, the sulfur atom in the thiopyran ring can participate in non-covalent interactions, such as sulfur-aromatic or cation-π interactions, within the binding pocket of a protein, potentially enhancing potency and selectivity. The carboxylic acid moiety can also serve as a bioisostere for other functional groups, or be a key interacting group itself. [3][11]

Caption: The utility of the title compound in the drug discovery workflow.

Conclusion

4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined nomenclature, anchored by its CAS number, ensures clear communication. The robust and orthogonal nature of the Boc protecting group allows for its seamless integration into complex synthetic routes. The conformational constraint imparted by the tetrahydrothiopyran ring, coupled with the potential for unique molecular interactions, makes this compound a strategic tool for the design of next-generation therapeutics with improved pharmacological profiles. This guide provides the foundational knowledge for researchers to confidently incorporate this important scaffold into their drug discovery programs.

References

- Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the design of receptor selective peptide ligands: conformational, topographical and dynamic considerations. Biochemical Journal, 268(2), 249–262.

- Toniolo, C. (1990). Conformationally restricted peptides through short-range cyclizations. International journal of peptide and protein research, 35(4), 287–300.

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved January 5, 2026, from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved January 5, 2026, from [Link]

- Cabezas, E., & Satterthwait, A. C. (1999). The design of constrained peptides as miniature protein structures. Journal of peptide research, 54(3), 239–249.

- Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current medicinal chemistry, 9(9), 963–978.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 4-{[(Tert-butoxy)carbonyl]amino}thiane-4-carboxylic acid. Retrieved January 5, 2026, from [https://pubchem.ncbi.nlm.nih.gov/compound/4--(_Tert-butoxy_carbonyl_amino_thiane-4-carboxylic-acid]([Link]

-

PatSnap. (n.d.). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Retrieved January 5, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Retrieved January 5, 2026, from [Link]

- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 56(10), 4113-4140.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.

- Horgan, C., et al. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Future Medicinal Chemistry, 14(3), 193-213.

- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 56(10), 4113-4140.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.

- Horgan, C., et al. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Future Medicinal Chemistry, 14(3), 193-213.

- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery.

- Horgan, C., et al. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Future Medicinal Chemistry, 14(3), 193-213.

- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 56(10), 4113-4140.

- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery.

Sources

- 1. Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. scbt.com [scbt.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cora.ucc.ie [cora.ucc.ie]

An In-Depth Technical Guide to the Synthesis of 4-[(2-methylpropan-2-yl)oxycarbonylamino]thiane-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive and scientifically-grounded methodology for the synthesis of 4-[(2-methylpropan-2-yl)oxycarbonylamino]thiane-4-carboxylic acid, a valuable building block in contemporary drug discovery. This Cα,Cα-disubstituted amino acid derivative, featuring a tetrahydrothiopyran core, is of significant interest to researchers and drug development professionals for its utility in creating sterically constrained peptides and novel heterocyclic scaffolds. The guide details a robust, three-stage synthetic pathway commencing with the readily accessible tetrahydro-4H-thiopyran-4-one. We will elucidate the causality behind experimental choices, provide step-by-step protocols, and present reaction mechanisms to ensure both reproducibility and a deep understanding of the chemical transformations involved.

Introduction: The Significance of Constrained Amino Acids

In medicinal chemistry, the conformational rigidity of a molecule can be a critical determinant of its biological activity and pharmacokinetic profile. Cα,Cα-disubstituted amino acids, such as the target compound, introduce steric constraints that lock the peptide backbone into specific conformations. This pre-organization can enhance binding affinity to biological targets, increase metabolic stability by shielding amide bonds from enzymatic degradation, and improve cell permeability. The thiane (tetrahydrothiopyran) moiety further imparts unique physicochemical properties, including lipophilicity and potential for specific sulfur-mediated interactions, making it an attractive scaffold for the development of novel therapeutics.

This guide presents a validated synthetic approach based on the well-established Bucherer-Bergs reaction, followed by N-protection and subsequent hydrolysis. This pathway is both efficient and scalable, making it suitable for laboratory-scale research and potential scale-up operations.

Overall Synthetic Strategy

The synthesis is logically structured in three primary stages, starting from the commercially available or readily synthesized tetrahydro-4H-thiopyran-4-one.

Synthesis of the Starting Material: Tetrahydro-4H-thiopyran-4-one

While commercially available, tetrahydro-4H-thiopyran-4-one can be efficiently prepared in high yield via a Dieckmann condensation of dimethyl 3,3'-thiobispropanoate, followed by decarboxylation.[1]

Rationale for the Approach

This method is advantageous due to the accessibility of the starting diester and the high yields typically achieved.[1] The in-situ generation of sodium methoxide from sodium metal and methanol, followed by reaction in an anhydrous solvent like THF, effectively drives the intramolecular cyclization. Subsequent acidic hydrolysis and heating effect the decarboxylation to yield the desired cyclic ketone.

Experimental Protocol: Synthesis of Tetrahydro-4H-thiopyran-4-one

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| Dimethyl 3,3'-thiobispropanoate | 1.0 | 206.25 | 20.6 g (0.1 mol) |

| Sodium Metal | 1.1 | 22.99 | 2.53 g (0.11 mol) |

| Methanol | 1.2 | 32.04 | 3.84 mL (0.12 mol) |

| Tetrahydrofuran (THF), anhydrous | - | - | 300 mL |

| Sulfuric Acid (10% aq.) | - | - | 250 mL |

-

Cyclization: To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous THF (300 mL) and sodium metal (2.53 g). Cool the flask to 0 °C in an ice bath.

-

Slowly add methanol (3.84 mL) to generate sodium methoxide in situ. Caution: Hydrogen gas is evolved.

-

Once all the sodium has reacted, add dimethyl 3,3'-thiobispropanoate (20.6 g) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 16-20 hours.

-

Decarboxylation: Carefully quench the reaction by pouring it into 10% aqueous sulfuric acid (250 mL) at 0 °C.

-

Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours.

-

After cooling to room temperature, extract the aqueous layer with diethyl ether (3 x 150 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield tetrahydro-4H-thiopyran-4-one as a colorless oil. (Typical yield: >75%).

Stage 1: Bucherer-Bergs Reaction - Formation of the Hydantoin Core

This multicomponent reaction is a cornerstone for the synthesis of α,α-disubstituted amino acids.[2] It efficiently constructs the hydantoin ring system from a ketone, a cyanide source, and ammonium carbonate in a one-pot process.[3][4]

Mechanistic Insight

The Bucherer-Bergs reaction proceeds through a series of equilibria. The ketone first reacts with ammonia (from ammonium carbonate) to form an imine. Concurrently, cyanide adds to the ketone to form a cyanohydrin. These intermediates ultimately converge to form an α-aminonitrile. The aminonitrile then reacts with carbon dioxide (also from ammonium carbonate decomposition) and cyclizes to form the stable 5,5-disubstituted hydantoin ring.[5][6]

Experimental Protocol: Synthesis of Thiane-4-spiro-5'-hydantoin

This protocol is adapted from a highly analogous procedure for the synthesis of 4-amino-tetrahydro-pyran-4-carboxylic acid.[7]

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| Tetrahydro-4H-thiopyran-4-one | 1.0 | 116.18 | 11.6 g (0.1 mol) |

| Ammonium Carbonate | 2.5 | 96.09 | 24.0 g (0.25 mol) |

| Sodium Cyanide | 1.1 | 49.01 | 5.4 g (0.11 mol) |

| Ethanol | - | - | 100 mL |

| Deionized Water | - | - | 100 mL |

-

To a 500 mL round-bottomed flask, add tetrahydro-4H-thiopyran-4-one (11.6 g), water (100 mL), and ethanol (100 mL).

-

Add ammonium carbonate (24.0 g) and sodium cyanide (5.4 g). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acid, which liberates toxic HCN gas.

-

Heat the mixture to 60-70 °C and stir for 4-5 hours.

-

Cool the reaction mixture to 5-10 °C in an ice bath.

-

Collect the resulting white precipitate by suction filtration.

-

Wash the filter cake with two portions of ice-cold water.

-

Dry the solid under vacuum at 60 °C to yield thiane-4-spiro-5'-hydantoin (Intermediate I).

Stage 2: N-Boc Protection

To enable selective hydrolysis of the hydantoin ring in the final step without affecting the newly introduced amino group, it must be protected. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose due to its stability to the basic conditions of the subsequent hydrolysis and its ease of introduction.

Rationale for Reagent Choice

Di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent for Boc protection. The reaction is typically catalyzed by a nucleophilic base like 4-dimethylaminopyridine (DMAP), which activates the (Boc)₂O for attack by the hydantoin nitrogen.

Experimental Protocol: Synthesis of 3'-Boc-thiane-4-spiro-5'-hydantoin

This protocol is adapted from a highly analogous procedure.[7]

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| Thiane-4-spiro-5'-hydantoin (I) | 1.0 | 186.24 | 18.6 g (0.1 mol) |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 2.2 | 218.25 | 48.0 g (0.22 mol) |

| 4-Dimethylaminopyridine (DMAP) | 0.05 | 122.17 | 0.61 g (0.005 mol) |

| Dimethylformamide (DMF) | - | - | 200 mL |

-

To a 500 mL flask, add Intermediate I (18.6 g), DMF (200 mL), and DMAP (0.61 g).

-

Slowly add di-tert-butyl dicarbonate (48.0 g) to the suspension.

-

Heat the mixture to 90 °C and stir for 18-20 hours.

-

Cool the reaction to room temperature and pour it into 500 mL of cold water with vigorous stirring.

-

Stir the resulting suspension for 2-3 hours to ensure complete precipitation.

-

Collect the solid product by suction filtration.

-

Wash the filter cake with water and dry under vacuum at 40-50 °C to yield 3'-Boc-thiane-4-spiro-5'-hydantoin (Intermediate II).

Stage 3: Hydrolysis to the Final Amino Acid

The final step involves the hydrolysis of both the hydantoin ring and the carbamate formed during the Boc protection, unmasking the carboxylic acid and the Boc-protected amine.

Mechanistic Considerations

Strong basic conditions, typically using potassium hydroxide (KOH), are required to hydrolyze the stable hydantoin ring. The reaction proceeds via nucleophilic attack of hydroxide ions on the carbonyl carbons of the hydantoin ring, leading to ring-opening. The Boc group remains stable under these conditions. Subsequent acidification of the reaction mixture protonates the carboxylate, precipitating the final product.

Experimental Protocol: Synthesis of 4-[(2-methylpropan-2-yl)oxycarbonylamino]thiane-4-carboxylic Acid

This protocol is based on established methods for the hydrolysis of protected hydantoins.[7]

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 3'-Boc-thiane-4-spiro-5'-hydantoin (II) | 1.0 | 286.35 | 28.6 g (0.1 mol) |

| Potassium Hydroxide (KOH) | 5.0 | 56.11 | 28.1 g (0.5 mol) |

| Tetrahydrofuran (THF) | - | - | 150 mL |

| Deionized Water | - | - | 150 mL |

| Hydrochloric Acid (conc.) | - | - | As needed to pH 2-3 |

-

In a 1 L round-bottomed flask, suspend Intermediate II (28.6 g) in a mixture of THF (150 mL) and water (150 mL).

-

Add potassium hydroxide (28.1 g) in one portion.

-

Heat the mixture to reflux (approx. 70-80 °C) and stir for 5-6 hours, during which the suspension should become a clear solution.

-

Cool the reaction mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.

-

Transfer the remaining aqueous solution to a beaker and cool to 0 °C in an ice bath.

-

Slowly and carefully acidify the solution to pH 2-3 by adding concentrated hydrochloric acid with vigorous stirring. A white precipitate will form.

-

Collect the solid product by suction filtration.

-

Wash the filter cake with cold water until the washings are neutral.

-

Dry the product under vacuum at 50 °C to yield the final target molecule, 4-[(2-methylpropan-2-yl)oxycarbonylamino]thiane-4-carboxylic acid.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and well-documented method for producing 4-[(2-methylpropan-2-yl)oxycarbonylamino]thiane-4-carboxylic acid. By leveraging the classic Bucherer-Bergs reaction and standard protection/hydrolysis techniques, this valuable, sterically constrained amino acid can be accessed efficiently. The provided protocols, grounded in established chemical principles and supported by analogous procedures in the literature, offer researchers a clear roadmap for the synthesis of this important building block, enabling further exploration in peptide science and medicinal chemistry.

References

-

Wikipedia. (2023). Bucherer–Bergs reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

- Itoh, M., Hagiwara, D., & Kamiya, T. (1975). A new reagent for the p-butoxycarbonylation of amino acids. Tetrahedron Letters, 16(49), 4393-4394. (Note: While the specific document is a technical bulletin citing this paper, the primary source is provided for authoritative grounding.) Available via general academic search.

-

Organic Chemistry. (2021, November 17). Bucherer-Bergs Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

Šmit, B. M., et al. (2014). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 19(9), 13677-13709. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Retrieved from [Link]

-

PubMed Central. (2020). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Retrieved from [Link]

-

Semantic Scholar. (2019). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Retrieved from [Link]

-

Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

- Google Patents. (2014). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.

-

SpringerLink. (2015). Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved from [Link]

-

Ward, D. E., et al. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. Synthesis, 2007(10), 1584-1586. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Bucherer-Bergs Reaction (Synthesis of Hydantoin). Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Retrieved from [Link]

-

Arkat USA. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from [Link]

-

PubChem. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Hydantoin synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Hydantoin & Its Derivatives | Study.com [study.com]

- 7. Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tetrahydrothiopyran Scaffold: A Privileged Motif in Modern Drug Discovery

A Technical Guide to the Biological Activities and Therapeutic Potential of Tetrahydrothiopyran-Containing Compounds

Introduction: The Emergence of a Versatile Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique physicochemical properties and biological activities is perpetual. The tetrahydrothiopyran ring, a sulfur-containing six-membered heterocycle, has emerged as a scaffold of significant interest, demonstrating a broad spectrum of pharmacological activities.[1] Its utility in drug discovery stems from its distinct stereoelectronic properties compared to its carbocyclic and nitrogen-containing (piperidine) analogues. The presence of a sulfur atom influences the ring's conformation, lipophilicity, and hydrogen bonding capacity, providing medicinal chemists with a versatile toolkit to modulate pharmacokinetic and pharmacodynamic properties.[2] This guide provides an in-depth exploration of the diverse biological activities of tetrahydrothiopyran-containing compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

Anticancer Activity: A Dominant Therapeutic Application

The most extensively documented biological activity of tetrahydrothiopyran derivatives is their potent anticancer effect against a range of human cancer cell lines.[2][3] These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle through modulation of key signaling pathways.

Mechanism of Action: Targeting Dysregulated Signaling Pathways

Many cancers are characterized by the aberrant activation of signaling pathways that control cell growth, survival, and proliferation. Tetrahydrothiopyran-containing compounds have been identified as inhibitors of several of these critical pathways.

-